![molecular formula C27H42O3 B1670711 Diosgenin CAS No. 512-04-9](/img/structure/B1670711.png)
Diosgenin
Overview
Description
Diosgenin is a plant-derived secondary metabolite mainly present in the members of the plant family Dioscoreaceae . It is a pharmaceutically important compound due to its anti-cancerous, anti-diabetic, anticoagulant, anti-thrombosis, anti-inflammatory, anti-viral, anti-ageing and other properties .
Synthesis Analysis
Diosgenin is obtained from botanical sources like Trigonella foenum-graecum, Dioscorea, and Rhizoma polgonati . Biotechnology provides an opportunity to genetically manipulate cells, tissues, organs or the whole organisms by propagating them in vitro in order to harvest the bioactive compounds . Diosgenin production from botanical sources is being improved by in vitro techniques which include elicitation, genetic transformations and bioconversions .Molecular Structure Analysis
Diosgenin is a steroidal sapogenin . Its molecular formula is C27H42O3 . The molecular weight is 414.62 g/mol .Chemical Reactions Analysis
Diosgenin production involves hydrolysis by acids, strong bases, or enzymes of saponins, extracted from the tubers of Dioscorea wild yam species . Various techniques have been developed to obtain compounds for drug detection including separation from plants and other natural sources, molecular modelling, synthetic chemistry and combinatorial chemistry .Physical And Chemical Properties Analysis
Diosgenin is a white to off-white crystalline powder . It is insoluble in water, but can dissolve in alcohol and ether . The compound exhibits an optical rotation of +125 to +137 degrees . Its melting point ranges between 196 to 202°C .Scientific Research Applications
Anti-Cancer Properties
Diosgenin has shown significant anti-cancer properties against a variety of cancers, both in vitro and in vivo . It has been reported to reverse multi-drug resistance in cancer cells and sensitize them to standard chemotherapy . It has also been used by pharmaceutical companies to synthesize steroidal drugs .
Treatment of Various Disorders
Diosgenin has been used for the treatment of various types of disorders such as leukemia, inflammation, hypercholesterolemia, and cancer . It has also been found to prevent bone loss to the same extent as that of estrogen .
Anti-Inflammatory Properties
Diosgenin has shown significant anti-inflammatory properties . This makes it a potential candidate for the treatment of diseases and conditions associated with inflammation .
Antioxidant Properties
Diosgenin has been found to have antioxidant properties . This means it can help protect the body from damage caused by harmful molecules known as free radicals .
Immunomodulatory Activities
Diosgenin has been found to have immunomodulatory activities . This means it can modulate the immune system, enhancing its ability to fight off diseases and infections .
Hepatoprotective Activities
Diosgenin has been found to have hepatoprotective activities . This means it can help protect the liver from damage, potentially helping in the treatment of liver diseases .
Treatment of Diabetes
Diosgenin has shown high potential and interest in the treatment of diabetes . This makes it a potential candidate for the development of new treatments for this disease .
Cardiovascular Disease Treatment
Diosgenin has shown potential in the treatment of cardiovascular disease . This could make it a valuable tool in the fight against heart disease and other cardiovascular conditions .
Mechanism of Action
Target of Action
Diosgenin, a steroidal sapogenin, has shown potential in the treatment of various cancers such as oral squamous cell carcinoma, laryngeal cancer, esophageal cancer, liver cancer, gastric cancer, lung cancer, cervical cancer, prostate cancer, glioma, and leukemia . The primary targets of diosgenin include tumor cells, where it inhibits proliferation and growth, promotes apoptosis, induces differentiation and autophagy, inhibits metastasis and invasion, blocks the cell cycle, regulates immunity, and improves the gut microbiome . In network analysis, three hub proteins were notably modulated: IGF1R, MDM2, and SRC, with diosgenin having the highest binding affinity with IGF1R .
Mode of Action
Diosgenin interacts with its targets to bring about changes at the molecular level. It can up-regulate autophagy marker LC3 protein, reduce the ratio of LC3-I to LC3-II, induce autophagy of hepatoma cells . Moreover, diosgenin regulated p21 mRNA expression, which is related to the activation of nuclear factor UUB and the synthesis of prostaglandin E2, miR-145 expression level and methylation status, down-regulated cyclooxygenase (COX)-2 and microsomal prostaglandin E synthase (MPGES)-1, and significantly up-regulated miR-34a expression and down-regulated the expression level of miR-34a target genes E2F1, E2F3 and CCND1 .
Biochemical Pathways
Diosgenin affects several biochemical pathways. The biosynthesis of triterpene diosgenin involves a downstream pathway that is regulated by cytochrome P450 monooxygenase (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which control a series of cholesterol oxidation, hydroxylation, and glycosylation reactions . In network analysis, three hub proteins were notably modulated: IGF1R, MDM2, and SRC, with diosgenin having the highest binding affinity with IGF1R .
Pharmacokinetics
Diosgenin is practically insoluble in physiological media and has low absorption. A high percentage of the absorbed drug is metabolized rapidly . Therefore, with the aim of improving the administration distribution metabolism excretion and toxicity (ADMET) properties, diosgenin prodrugs have been developed .
Result of Action
The molecular and cellular effects of diosgenin’s action include inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome . Diosgenin can also inhibit telomerase activity by down-regulating the expression of telomerase reverse transcriptase gene HTERT in A549 lung cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diosgenin. For instance, the in vitro culture of plant cells, organs, and tissues under controlled environment provides an excellent platform for the mass production of important medicinal plants and natural bioactive compounds . The potential distribution of these Dioscorea species covered a wide field, and that new ecological suitability areas were mainly distributed in the central region of South America, the southern part of the European and coastal region of Oceania .
Safety and Hazards
Future Directions
The future direction of research on the production of Diosgenin from Dioscorea spp. includes critical and updated assessment on sustainable production, in vitro propagation of Dioscorea spp. and elicitation of diosgenin production, and diversity assessment of Dioscorea spp. using molecular markers .
properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-VKROHFNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895074 | |
Record name | Diosgenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosgenin | |
CAS RN |
512-04-9 | |
Record name | Diosgenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosgenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diosgenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (20R,25R)-spirost-5-en-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOSGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49P2K8WLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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